(Heptafluoroisopropyl)benzene
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Overview
Description
(Heptafluoroisopropyl)benzene, also known by its IUPAC name [1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene, is a fluorinated aromatic compound with the molecular formula C9H5F7 . This compound is characterized by the presence of a heptafluoroisopropyl group attached to a benzene ring, making it a unique and interesting molecule in the field of organic chemistry.
Mechanism of Action
Target of Action
(Heptafluoroisopropyl)benzene, a chemical compound with the molecular formula C9H5F7, is used in various applications due to its unique properties
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes, including alterations in cellular processes or biochemical reactions .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
It’s important to note that the effects of a compound’s action can vary widely, depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors can include temperature, pH, and the presence of other compounds or substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of benzene with heptafluoroisopropyl iodide in the presence of a strong base such as potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the heptafluoroisopropyl iodide.
Industrial Production Methods: Industrial production of (Heptafluoroisopropyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (Heptafluoroisopropyl)benzene can undergo various chemical reactions, including:
- Electrophilic Aromatic Substitution (EAS):
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPJUEBSVFTIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896301 |
Source
|
Record name | (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378-34-7 |
Source
|
Record name | (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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